molecular formula C11H16ClN3O2 B1422204 1-(2-Nitrophenyl)piperidin-4-amine hydrochloride CAS No. 1286274-86-9

1-(2-Nitrophenyl)piperidin-4-amine hydrochloride

Cat. No.: B1422204
CAS No.: 1286274-86-9
M. Wt: 257.72 g/mol
InChI Key: WKXGCQCWMCCFNH-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of 1-(2-Nitrophenyl)piperidin-4-amine hydrochloride can be traced within the broader historical context of piperidine-based compound discovery and optimization in pharmaceutical research. According to chemical database records, this specific compound was first documented and characterized in 2011, with subsequent modifications recorded as recently as 2025, indicating ongoing research interest and potential applications. The compound emerged during a period of intensive exploration of 4-aminopiperidine scaffolds, which gained prominence following recognition of their unique mechanism of action and synergistic effects with approved therapeutic agents.

The historical significance of this compound family became particularly evident in hepatitis C virus research, where 4-aminopiperidine derivatives demonstrated promising antiviral activities. The synthesis and evaluation of such compounds represented a systematic medicinal chemistry campaign aimed at improving anti-viral activity and absorption, distribution, metabolism, and excretion properties of this chemical class. The development timeline reflects the evolution from basic piperidine chemistry to sophisticated scaffold modifications, with the introduction of nitro-substituted phenyl groups representing a strategic approach to enhance biological activity and selectivity profiles.

The compound's registration under Chemical Abstracts Service number 1286274-86-9 and its inclusion in major chemical databases such as PubChem reflects its recognition as a significant research tool. The systematic development of related compounds within this chemical space has been facilitated by advances in synthetic methodologies, particularly reductive amination techniques and coupling reactions that enable efficient preparation of diverse analogs for structure-activity relationship studies.

Significance in Organic and Medicinal Chemistry

This compound occupies a position of considerable importance in contemporary medicinal chemistry due to its membership in the 4-aminopiperidine class, which has demonstrated remarkable versatility in pharmaceutical applications. The compound serves as a representative example of how strategic substitution patterns on piperidine rings can significantly influence biological activity and physicochemical properties. The presence of the 2-nitrophenyl substituent introduces unique electronic and steric characteristics that distinguish this compound from other piperidine derivatives.

In organic chemistry, this compound exemplifies the successful application of reductive amination methodologies for constructing complex nitrogen-containing heterocycles. The synthesis typically involves coupling 4-amino-1-Boc-piperidine with appropriate electrophiles, followed by deprotection procedures, demonstrating the utility of protecting group strategies in complex molecule assembly. The compound's structure allows for systematic exploration of structure-activity relationships, making it a valuable tool for understanding how specific substitution patterns influence biological outcomes.

The medicinal chemistry significance extends to its role as a building block for more complex therapeutic agents. Research has demonstrated that 4-aminopiperidine scaffolds can be successfully incorporated into drug discovery programs targeting various therapeutic areas, including antiviral agents and central nervous system disorders. The compound's ability to serve as an intermediate in pharmaceutical synthesis reflects the broader importance of piperidine-based chemistry in modern drug development, where such scaffolds frequently appear in approved medications and clinical candidates.

Positioning Within Piperidine-Based Chemical Space

Within the expansive chemical space of piperidine derivatives, this compound occupies a distinctive position characterized by its specific substitution pattern and electronic properties. The compound can be systematically compared with related structures to understand its unique characteristics and potential advantages in various applications. The 2-nitrophenyl substitution pattern distinguishes it from other positional isomers and provides specific electronic properties that influence its reactivity and biological activity.

Comparative analysis with structurally related compounds reveals important insights into structure-property relationships within this chemical family. For instance, 1-[(2-Nitrophenyl)methyl]piperidin-4-amine, which features a methylene linker between the piperidine nitrogen and the nitrophenyl group, demonstrates how subtle structural modifications can significantly alter molecular properties. Similarly, compounds such as 1-(2-Methyl-4-nitrophenyl)piperidin-4-amine showcase how different substitution patterns on the phenyl ring influence overall molecular characteristics.

The positioning of the nitro group at the 2-position of the phenyl ring creates specific steric and electronic environments that differentiate this compound from para-nitro analogs or other positional isomers. This positioning influences not only the compound's chemical reactivity but also its potential for molecular recognition and binding interactions with biological targets. The systematic study of such positional effects has been instrumental in developing structure-activity relationship models for piperidine-based drug discovery programs.

Table 1: Structural Comparison of Related Nitrophenyl-Piperidine Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
This compound C₁₁H₁₆ClN₃O₂ 257.72 1286274-86-9 2-nitrophenyl, direct N-attachment
1-[(2-Nitrophenyl)methyl]piperidin-4-amine C₁₂H₁₇N₃O₂ 235.28 - 2-nitrophenyl, methylene linker
1-(2-Methyl-4-nitrophenyl)piperidin-4-amine C₁₂H₁₇N₃O₂ 235.28 - 4-nitrophenyl, 2-methyl substitution

Research Significance and Applications

The research significance of this compound spans multiple domains of chemical and biological investigation, reflecting its versatility as both a synthetic intermediate and a research tool. In pharmaceutical development, the compound serves as a key intermediate in synthesizing various pharmaceutical agents, particularly those targeting central nervous system disorders and infectious diseases. The systematic exploration of this compound and its analogs has contributed significantly to understanding how 4-aminopiperidine scaffolds can be optimized for specific therapeutic applications.

Recent research has demonstrated the compound's utility in structure-activity relationship studies, where it serves as a reference point for evaluating the effects of various substitution patterns on biological activity. Studies involving hepatitis C virus inhibition have shown that modifications around the piperidine ring can dramatically influence antiviral potency and selectivity. These findings have implications beyond antiviral research, as they provide insights into general principles governing the biological activity of piperidine-based compounds.

The compound's applications extend to biochemical research, where it acts as a useful reagent in enzyme activity studies and protein interaction investigations. Its unique structural features make it valuable for probing specific binding sites and understanding molecular recognition mechanisms. Additionally, the compound finds applications in analytical chemistry for detecting and quantifying specific compounds, providing reliable results for quality control in various industries.

Table 2: Research Applications and Biological Activities

Application Area Specific Use Research Findings Reference Context
Antiviral Research Hepatitis C virus inhibition Structure-activity relationship optimization PMC8812549
Pharmaceutical Synthesis Intermediate for drug development Building block for complex molecules Multiple sources
Biochemical Studies Enzyme activity investigation Protein interaction studies Chemical suppliers
Analytical Chemistry Compound detection and quantification Quality control applications Industrial applications

Properties

IUPAC Name

1-(2-nitrophenyl)piperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2.ClH/c12-9-5-7-13(8-6-9)10-3-1-2-4-11(10)14(15)16;/h1-4,9H,5-8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKXGCQCWMCCFNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=CC=CC=C2[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of Aromatic Precursors

The initial step involves nitration of suitable aromatic compounds, typically 2-aminophenyl derivatives, to introduce the nitro group at the ortho position relative to the amino group.

Typical Procedure:

  • Starting material: 2-aminophenyl compounds (e.g., 2-aminophenyl derivatives)
  • Reagent: Concentrated nitric acid or nitrating mixture (HNO₃/H₂SO₄)
  • Conditions: Controlled temperature (0–5°C) to prevent over-nitration
  • Outcome: Formation of 2-nitrophenyl derivatives with high regioselectivity

Research Data:

  • Nitration of 4-fluoroaniline yields 4-fluoro-2-nitroaniline with yields around 64–72% under optimized conditions (see,).

Reduction of Nitro Group to Amine

The nitro group is then reduced to an amino group, forming 2-aminophenyl derivatives essential for subsequent coupling reactions.

Methods:

  • Catalytic hydrogenation: Using Pd/C or Raney nickel under hydrogen atmosphere
  • Chemical reduction: Sodium borohydride (NaBH₄) or hydrazine hydrate with metal catalysts

Research Findings:

  • Raney nickel reduction of nitro groups proceeds smoothly, with yields around 63% for the corresponding amines (,).
  • Sodium borohydride reduction in appropriate solvents (e.g., DMSO, ethanol) also yields high purity amines.

Formation of the Piperidine Ring

The amino-functionalized aromatic compound reacts with piperidine to form the desired piperidin-4-amine core.

Approach:

  • Nucleophilic substitution or reductive amination
  • Conditions: Mild heating in solvents like ethanol or acetic acid
  • Reagents: Piperidine, possibly with reducing agents like sodium cyanoborohydride for reductive amination

Research Data:

  • Reductive alkylation of 4-aminopiperidine with aldehyde derivatives (e.g., tetrahydro-4H-pyran-4-one) using NaBH₃CN results in high yields (~86%) of N-(4-nitrophenyl)piperidin-4-amine derivatives (,).

Introduction of the Nitro Group at the Aromatic Ring

Further nitration or substitution reactions can be performed on aromatic rings to obtain the nitro-functionalized intermediates.

Method:

  • Nitration of phenylpiperidine derivatives using standard nitrating agents
  • Reaction conditions: Elevated temperatures, extended reaction times (up to 16 hours) for complete nitration ().

Formation of the Hydrochloride Salt

The final step involves converting the free base into its hydrochloride salt to enhance stability and solubility.

Procedure:

  • Treatment of the free amine with hydrochloric acid in an appropriate solvent (e.g., ethanol, ethyl acetate)
  • Recrystallization from solvent mixtures to obtain pure hydrochloride salt

Research Data:

  • Recrystallization from ethanol/ethyl acetate yields high-purity N-(4-fluoro-2-nitrophenyl)piperidin-4-amine hydrochloride with yields around 53.9% ().

Summary of Preparation Methods

Step Reaction Type Reagents & Conditions Key Notes
Nitration Electrophilic aromatic substitution HNO₃/H₂SO₄, 0–5°C Regioselective for ortho position
Reduction Catalytic hydrogenation or chemical reduction Pd/C or Raney Ni, H₂ or NaBH₄ Yields high purity amines
Piperidine formation Reductive alkylation or nucleophilic substitution Piperidine, aldehyde, NaBH₃CN High yields, scalable
Nitro substitution Electrophilic aromatic substitution Extended nitration conditions Extended reaction times improve yield
Salt formation Acid-base reaction HCl in ethanol/ethyl acetate Purification via recrystallization

Additional Notes and Optimization Strategies

  • Reaction Optimization: Temperature control during nitration minimizes over-nitration and by-products.
  • Catalyst Selection: Palladium catalysts are preferred for mild coupling reactions, ensuring high functional group tolerance.
  • Scale-Up Considerations: Continuous flow reactors and automation improve yield consistency and process safety.
  • Purification: Recrystallization from suitable solvents ensures high purity of the final hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

1-(2-Nitrophenyl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as alkoxides, thiolates, or amines.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: 1-(2-Aminophenyl)piperidin-4-amine hydrochloride.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Nitroso or nitro derivatives of the compound.

Scientific Research Applications

1-(2-Nitrophenyl)piperidin-4-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-Nitrophenyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in π-π interactions with aromatic residues in the active site of enzymes, while the piperidine ring can form hydrogen bonds or electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidin-4-amine Derivatives

Below is a comparative analysis of key analogs:

Substituent Position and Electronic Effects

Compound Name Substituent Position/Type Molecular Formula Molecular Weight Key Features
1-(2-Nitrophenyl)piperidin-4-amine hydrochloride 2-Nitrophenyl C₁₁H₁₄ClN₃O₂ Not reported Ortho-nitro group may induce steric hindrance; moderate electron withdrawal .
1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine hydrochloride 3-Methoxy, 4-nitro C₁₂H₁₈ClN₃O₃ 287.74 Para-nitro with meta-methoxy enhances solubility; dual electronic effects .
1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride 3-Nitrobenzyl C₁₂H₁₇N₃O₂·2HCl 308.20 Dihydrochloride salt increases aqueous solubility; nitrobenzyl adds lipophilicity .
1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride 4-Chlorobenzyl C₁₂H₁₆ClN₂·HCl 263.18 Chlorine substituent enhances halogen bonding; lower molecular weight .

Biological Activity

1-(2-Nitrophenyl)piperidin-4-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and analgesic agent. This article explores its biological activity, synthesis, and applications in drug development, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a nitrophenyl group. Its molecular formula is C11H14ClN3O2C_{11}H_{14}ClN_{3}O_{2}, indicating the presence of a hydrochloride salt. The compound exhibits reactivity due to its functional groups—specifically, the nitro group which participates in nucleophilic substitution reactions, while the amine can engage in acylation and alkylation reactions.

Anti-inflammatory and Analgesic Effects

Research indicates that this compound demonstrates significant anti-inflammatory and analgesic properties. It has been shown to inhibit specific enzymes involved in pain pathways, suggesting its potential for treating conditions associated with inflammation and pain.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibits enzymes related to inflammation
AnalgesicModulates pain pathways
NeuropharmacologicalPotential interactions with CNS receptors

Synthesis Methods

The synthesis of this compound typically involves several steps, starting from inexpensive precursors like 4-chloronitrobenzene and piperidine. The process is efficient, often occurring under mild conditions, making it suitable for large-scale production.

Synthesis Overview:

  • Starting Materials: 4-chloronitrobenzene and piperidine.
  • Reaction Steps:
    • Nucleophilic substitution of the nitro group.
    • Subsequent reduction reactions to yield the final product.
  • Yield: High efficiency noted in various studies.

Pharmacological Studies

Several pharmacological studies have assessed the efficacy of this compound in various contexts:

  • In vitro Studies: The compound has been tested against different cell lines to evaluate its cytotoxicity and anti-inflammatory effects.
  • In vivo Models: Animal studies have demonstrated its potential in reducing inflammation and pain, supporting its therapeutic applications.

Case Study: Analgesic Activity
A study examined the analgesic effects of this compound using a mouse model of inflammatory pain. Results indicated a significant reduction in pain response compared to control groups, highlighting its potential as a therapeutic agent for pain management.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison of Piperidine Derivatives

Compound NameMolecular FormulaBiological Activity
1-Benzyl-N-(2-nitrophenyl)piperidin-4-amineC_{18}H_{21}N_{3}O_{2}Analgesic properties
N-Phenyl-1-(2-phenylethyl)piperidin-4-amineC_{17}H_{22}N_{2}Analgesic and anesthetic effects
1-(2-Nitrophenyl)sulfonyl)piperidin-4-amineC_{11}H_{14}ClN_{3}O_{3}Potential anti-inflammatory activity

The unique nitrophenyl substitution on this compound enhances its biological activity compared to other piperidine derivatives, particularly regarding its ability to inhibit inflammatory pathways while maintaining favorable pharmacokinetic profiles.

Q & A

Q. How can contradictory data on the compound’s receptor selectivity be resolved?

  • Methodological Answer : Apply selectivity panels (e.g., CEREP’s BioPrint®) to screen against 100+ receptors. Use Schild regression analysis to calculate pA₂ values for primary vs. off-target binding. For conflicting α2A/5-HT7 affinity data, employ TR-FRET assays with fluorescent ligands (e.g., BODIPY-TMR-NAPS) to quantify binding kinetics (Kd, Bmax) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Nitrophenyl)piperidin-4-amine hydrochloride
Reactant of Route 2
1-(2-Nitrophenyl)piperidin-4-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.